N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is a chemical compound with a complex structure that includes an ethyl group, a hydroxyethylamino group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves multiple steps. One common method includes the reaction of N-ethylcyclohexylamine with ethylene oxide to introduce the hydroxyethyl group. This is followed by acetylation using acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperatures, pH, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl ring provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar hydroxyethylamino group but lacks the cyclohexyl ring, making it less hydrophobic.
N-Ethyl-2-hydroxyacetamide: This compound has an ethyl group and a hydroxy group but does not have the cyclohexyl ring or the hydroxyethylamino group, resulting in different chemical properties.
Uniqueness
N-Ethyl-N-[2-(2-hydroxy-ethylamino)-cyclohexyl]-acetamide is unique due to its combination of functional groups and the presence of the cyclohexyl ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-ethyl-N-[2-(2-hydroxyethylamino)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-14(10(2)16)12-7-5-4-6-11(12)13-8-9-15/h11-13,15H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAYKWOLPJQNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NCCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.